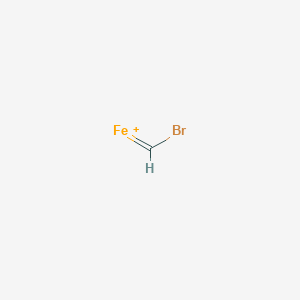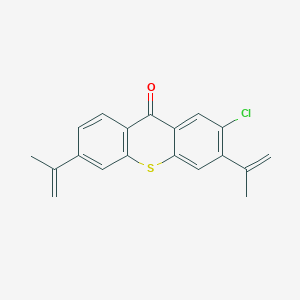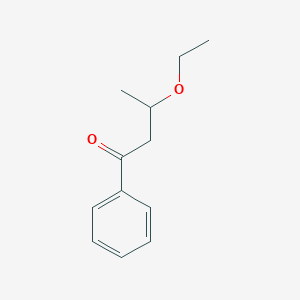![molecular formula C31H26O2Si B14368090 4-Methyl-1-phenyl-6-[(triphenylsilyl)oxy]hex-4-en-2-yn-1-one CAS No. 90489-98-8](/img/structure/B14368090.png)
4-Methyl-1-phenyl-6-[(triphenylsilyl)oxy]hex-4-en-2-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-phenyl-6-[(triphenylsilyl)oxy]hex-4-en-2-yn-1-one is an organic compound characterized by its unique structure, which includes a phenyl group, a triphenylsilyl group, and a hex-4-en-2-yn-1-one backbone
Preparation Methods
The synthesis of 4-Methyl-1-phenyl-6-[(triphenylsilyl)oxy]hex-4-en-2-yn-1-one typically involves multiple steps, including the formation of the hex-4-en-2-yn-1-one backbone and the subsequent attachment of the phenyl and triphenylsilyl groups. Common synthetic routes may involve the use of reagents such as alkynes, alkenes, and silylating agents under specific reaction conditions. Industrial production methods would likely optimize these steps for scalability and efficiency.
Chemical Reactions Analysis
4-Methyl-1-phenyl-6-[(triphenylsilyl)oxy]hex-4-en-2-yn-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The phenyl and triphenylsilyl groups can be substituted with other functional groups under appropriate conditions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methyl-1-phenyl-6-[(triphenylsilyl)oxy]hex-4-en-2-yn-1-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-1-phenyl-6-[(triphenylsilyl)oxy]hex-4-en-2-yn-1-one involves its interaction with molecular targets through its phenyl and triphenylsilyl groups. These interactions can affect various biochemical pathways, depending on the specific context in which the compound is used. The exact molecular targets and pathways involved would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
4-Methyl-1-phenyl-6-[(triphenylsilyl)oxy]hex-4-en-2-yn-1-one can be compared with similar compounds such as:
4-Methyl-1-phenylhex-4-en-2-yn-1-one: Lacks the triphenylsilyl group, which may affect its reactivity and applications.
1-Phenyl-6-[(triphenylsilyl)oxy]hex-4-en-2-yn-1-one: Similar structure but without the methyl group, which can influence its chemical properties.
4-Methyl-1-phenyl-6-hydroxyhex-4-en-2-yn-1-one:
These comparisons highlight the unique features of this compound, particularly the presence of the triphenylsilyl group, which can significantly influence its chemical behavior and applications.
Properties
CAS No. |
90489-98-8 |
|---|---|
Molecular Formula |
C31H26O2Si |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
4-methyl-1-phenyl-6-triphenylsilyloxyhex-4-en-2-yn-1-one |
InChI |
InChI=1S/C31H26O2Si/c1-26(22-23-31(32)27-14-6-2-7-15-27)24-25-33-34(28-16-8-3-9-17-28,29-18-10-4-11-19-29)30-20-12-5-13-21-30/h2-21,24H,25H2,1H3 |
InChI Key |
CIKOVAMWVILTGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C#CC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


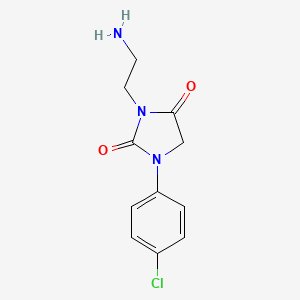
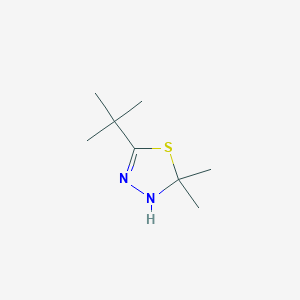
![{[5-(Methanesulfinyl)pentyl]oxy}benzene](/img/structure/B14368023.png)
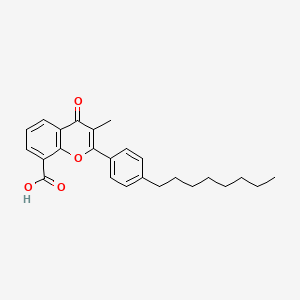
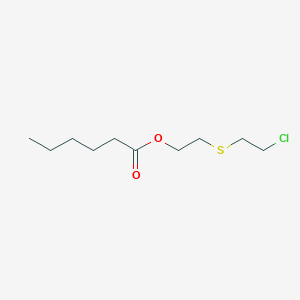
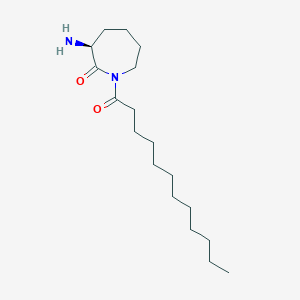
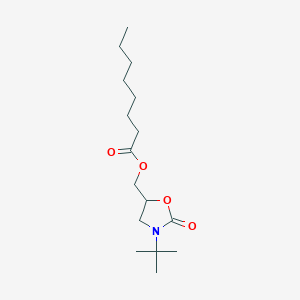
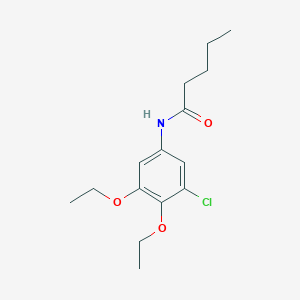
![4-[(1-Carboxyethyl)amino]butanoic acid](/img/structure/B14368055.png)
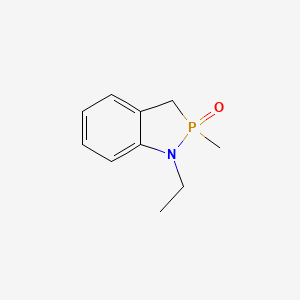
![2-[3-(2-Chlorophenyl)propyl]pyridine](/img/structure/B14368061.png)
